molecular formula C11H10N4O4S B2559528 N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide CAS No. 439928-67-3

N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2559528
CAS No.: 439928-67-3
M. Wt: 294.29
InChI Key: GDPNLPBBDUFJTI-UHFFFAOYSA-N
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Description

N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a nitrobenzene sulfonamide moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Formation of N-(4-methylpyrimidin-2-yl)-4-aminobenzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis . This inhibition leads to the disruption of bacterial growth and replication.

Properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c1-8-6-7-12-11(13-8)14-20(18,19)10-4-2-9(3-5-10)15(16)17/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPNLPBBDUFJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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